

solubility and stability of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B1487503

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid**

Preamble: Charting the Course for a Promising Heterocycle

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive framework for the systematic evaluation of **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid**. The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs, and valued for its wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.^[1] The introduction of a cyclopropyl group offers unique steric and electronic properties that can significantly influence a molecule's conformational rigidity and binding affinity, making this particular derivative a compound of considerable interest.

As specific experimental data for **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid** is not extensively available in public literature, this document is designed not as a mere summary of existing knowledge, but as a proactive, expert-led guide to generating the critical solubility and stability data essential for advancing any research or development program. We will proceed from foundational principles, outlining not just what to do, but why each step is critical, ensuring a scientifically rigorous and self-validating approach to characterization.

Physicochemical Profile and Structural Considerations

A thorough understanding of a compound's intrinsic properties is the bedrock of any subsequent experimental design. The structure of **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid**, featuring an acidic carboxylic acid group and an aromatic thiazole ring, dictates its potential behavior in various environments.

Property	Value / Prediction	Source / Comment
CAS Number	1083274-67-2	[2][3]
Molecular Formula	C ₇ H ₇ NO ₂ S	[2]
Molecular Weight	169.20 g/mol	[2]
Predicted pKa	~2.5-3.5	Inferred from the pKa of thiazole (~2.5) and the acidifying effect of the carboxylic acid group.[4] The precise value must be determined experimentally.
Structure	A 1,3-thiazole ring substituted at the 2-position with a carboxylic acid and at the 4-position with a cyclopropyl group.	

A Rigorous Approach to Solubility Determination

Solubility is a master variable that governs bioavailability, formulation feasibility, and the reliability of in vitro assay results.[5] A compound's solubility profile must be comprehensively understood across a range of physiologically and formulation-relevant conditions. We will delineate protocols for both thermodynamic and kinetic solubility, as they provide different, yet complementary, insights crucial for drug discovery and development.[6]

Causality Behind Solvent Selection and Method Choice

The choice of solubility assay and solvent system is not arbitrary. Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution and is vital for understanding its intrinsic dissolution properties.[7] Kinetic solubility, conversely, measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate. This mimics the conditions of many high-throughput screening assays and is invaluable for early-stage discovery to flag potential issues.[6]

Our solvent selection will span aqueous buffers at key physiological pH points (e.g., pH 1.2 for stomach acid, pH 6.8 for the small intestine, and pH 7.4 for blood) and common organic solvents used in formulation and synthesis. The acidic nature of the carboxylic acid group suggests that solubility will be highly pH-dependent, increasing significantly above its pKa as the more polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system for determining the equilibrium solubility of the compound.

Objective: To determine the maximum concentration of **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid** that can be dissolved in a given solvent at equilibrium.

Methodology:

- Preparation: Add an excess amount of solid **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid** (e.g., 5-10 mg, accurately weighed) to a series of 2 mL glass vials.
- Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Purified Water, pH 1.2 HCl buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffered Saline, Methanol, Acetonitrile, DMSO).
- Equilibration: Tightly cap the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been achieved by comparing the 24h and 48h results.

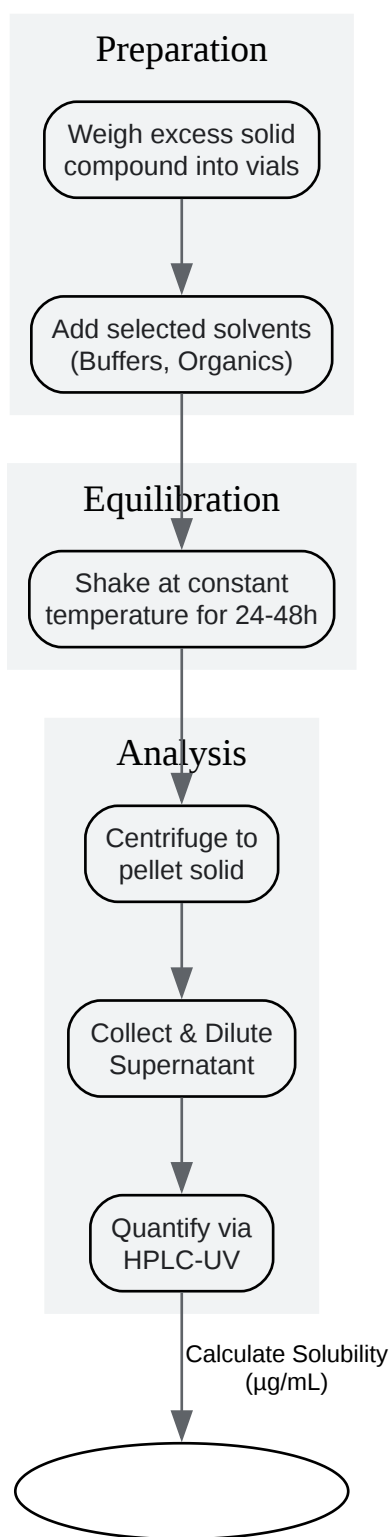
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Sampling:** Carefully withdraw a known volume of the supernatant (e.g., 100 μL) without disturbing the solid pellet.
- **Dilution:** Dilute the supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration within the linear range of the calibration curve.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method (see Section 4.3 for method development guidance).
- **Calculation:** Calculate the solubility in mg/mL or $\mu\text{g/mL}$ by back-calculating from the calibration curve, accounting for the dilution factor.

Data Summary for Thermodynamic Solubility

The results should be compiled into a clear, comparative table.

Solvent/Buffer	pH	Temperature ($^{\circ}\text{C}$)	Solubility ($\mu\text{g/mL}$)
Purified Water	~ 7.0	25	Experimental Value
0.1 M HCl	1.2	37	Experimental Value
Phosphate Buffer	6.8	37	Experimental Value
Phosphate Buffer	7.4	37	Experimental Value
Methanol	N/A	25	Experimental Value
Acetonitrile	N/A	25	Experimental Value

Visualization: Solubility Determination Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability and Forced Degradation

Understanding a molecule's intrinsic stability and its degradation pathways is a regulatory requirement and fundamental to developing a stable drug product.^[8] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation, providing critical insights into its vulnerabilities.^{[9][10]}

Predicted Degradation Pathways

The chemical structure of **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid** suggests several potential degradation pathways:

- **Hydrolysis:** The thiazole ring itself is generally stable to hydrolysis, but extreme pH and heat could potentially lead to ring opening.
- **Oxidation:** The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides/sulfones.^{[4][11]}
- **Photodegradation:** Aromatic heterocyclic systems like thiazole can be susceptible to photodegradation, which may involve reaction with singlet oxygen, leading to complex rearrangements or ring cleavage.^{[12][13]}
- **Thermal Degradation:** At elevated temperatures, the primary degradation pathway for many carboxylic acids is decarboxylation, which would result in the loss of CO₂ to form 4-cyclopropyl-1,3-thiazole.^{[14][15]}

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to generate samples for the development of a stability-indicating analytical method.

General Procedure:

- Prepare a stock solution of **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid** at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- For each stress condition, transfer an aliquot of the stock solution to a vial. Include a control sample (stored at 5°C, protected from light) for comparison.

- After exposure, neutralize acidic and basic samples before analysis.
- Analyze all stressed samples, along with the control, using an appropriate HPLC method (see Section 4.3). Aim for 5-20% degradation of the parent compound.[\[16\]](#) Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

Stress Conditions:

Stress Condition	Protocol	Rationale
Acid Hydrolysis	Mix sample with 0.1 M HCl. Heat at 60°C for 24-72 hours.	Simulates acidic environments and assesses lability to acid-catalyzed reactions. [16]
Base Hydrolysis	Mix sample with 0.1 M NaOH. Keep at room temperature for 2-24 hours.	Simulates alkaline environments and assesses lability to base-catalyzed reactions. [16]
Oxidation	Mix sample with 3% H ₂ O ₂ . Keep at room temperature for 24 hours, protected from light.	Tests susceptibility to oxidative degradation, which can occur during storage. [16]
Thermal	Store a solid sample and a solution sample at 70°C for 7 days.	Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. [9]
Photolytic	Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). [8]	Assesses light sensitivity, which is critical for packaging and storage decisions.

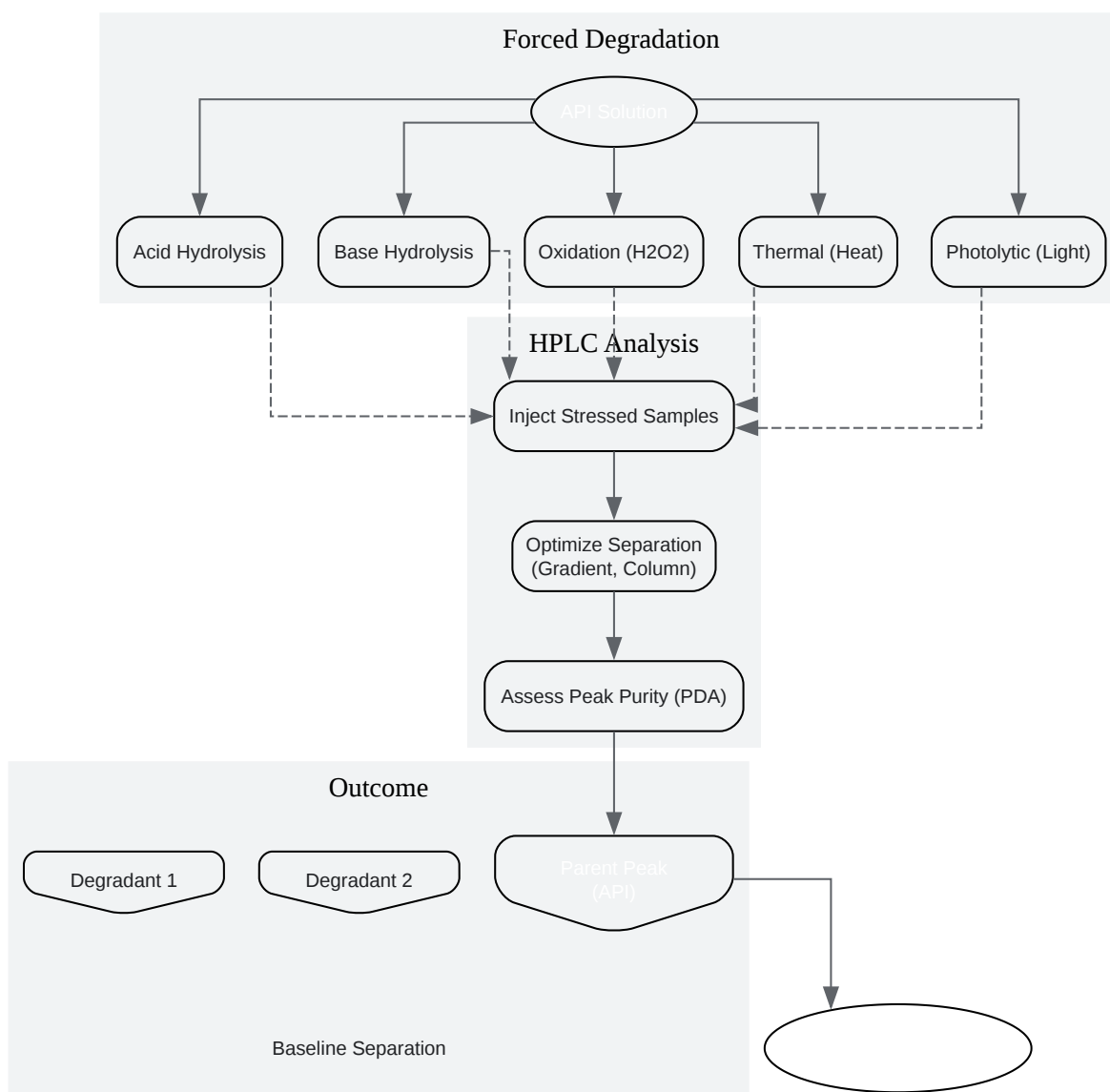
Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[17]

Key Steps:

- **Column and Mobile Phase Screening:** Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.
- **Analysis of Stressed Samples:** Inject the samples generated from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
- **Method Optimization:** If co-elution occurs, optimize the separation by adjusting the gradient slope, temperature, or switching to a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase).[18]
- **Peak Purity Analysis:** Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks. This helps confirm that each peak represents a single component.
- **Validation:** Once optimized, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization: Forced Degradation and SIM Development



[Click to download full resolution via product page](#)

Caption: Logic flow for Forced Degradation and SIM Development.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of **4-Cyclopropyl-1,3-thiazole-2-carboxylic acid**. By adhering to these detailed protocols, researchers can systematically generate the high-quality solubility and stability data required to make informed decisions in a drug discovery or development pipeline. The principles and methodologies outlined herein are designed to ensure data integrity, meet regulatory expectations, and ultimately, accelerate the journey of this promising compound from the laboratory to its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. echemi.com [echemi.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]

- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [solubility and stability of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1487503#solubility-and-stability-of-4-cyclopropyl-1-3-thiazole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com